![molecular formula C19H19N7 B3032188 2-[4-({4-[(5-Cyclopropyl-1H-pyrazol-3-YL)amino]-6-methylpyrimidin-2-YL}amino)phenyl]acetonitrile CAS No. 1216665-50-7](/img/structure/B3032188.png)
2-[4-({4-[(5-Cyclopropyl-1H-pyrazol-3-YL)amino]-6-methylpyrimidin-2-YL}amino)phenyl]acetonitrile
Overview
Description
The compound "2-[4-({4-[(5-Cyclopropyl-1H-pyrazol-3-YL)amino]-6-methylpyrimidin-2-YL}amino)phenyl]acetonitrile" is a complex molecule that likely falls within the category of heterocyclic compounds, which are known for their presence in various pharmaceutical agents. The structure suggests the presence of multiple rings, including pyrazole and pyrimidine, which are common in substances with potential biological activity.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, paper discusses the synthesis of 1,2-dihydro-5-(substituted phenyl)-2(1H)-pyridinones, which share some structural similarities with the target compound, particularly the presence of a pyridine ring. The most potent inotropic agents in this series were synthesized by introducing an imidazolyl group on the phenyl ring. Similarly, paper outlines the synthesis of pyrazolo[3,4-d]pyrimidin-6-yl acetonitrile derivatives, starting from 5-amino-4-cyanopyrazoles. This process involves cyanoacetylation followed by cyclization, which could be relevant for synthesizing the target compound due to the presence of a pyrazole and a pyrimidine ring in its structure.
Molecular Structure Analysis
The molecular structure of the target compound would be expected to exhibit a high degree of complexity due to the presence of multiple aromatic rings and nitrogen-containing heterocycles. The pyrazole and pyrimidine rings, in particular, are known to contribute to the biological activity of molecules by interacting with various biological targets. The specific substituents on these rings can significantly influence the molecule's binding affinity and selectivity.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds suggest that the target compound could be synthesized through a series of steps including cyanoacetylation, as mentioned in paper , and possibly other reactions such as cyclization and substitution. The reactivity of the compound would be influenced by the presence of the cyano group and the amino group, which could participate in further chemical transformations.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of the target compound are not detailed in the provided papers, one can infer that the compound would exhibit properties typical of aromatic heterocycles. These might include moderate to high stability, potential solubility in organic solvents, and the ability to form hydrogen bonds due to the presence of nitrogen atoms. The compound's physical properties, such as melting point, boiling point, and solubility, would be influenced by the specific functional groups and the overall molecular architecture.
Scientific Research Applications
Chemical Synthesis and Reactions
- 2-Amino-6-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-4-phenylpyridine-3-carbonitrile, a related compound, was synthesized and further reacted to produce new oxopyrazolinylpyridines and pyridopyrimidines (Ahmed, Kandeel, Abbady, & Youssef, 2002).
- Facile synthetic approaches have been developed for pyrazole-4-carbonitrile derivatives, showcasing their potential in generating substituted pyrazoles, pyrimidines, and azolopyrimidine derivatives (Ali, Ragab, Abdelghafar, & Farag, 2016).
Antimicrobial and Antioxidant Activity
- Pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives were synthesized and exhibited notable antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Hafez, Alshammari, & El-Gazzar, 2015).
- The antioxidant activity of compounds incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety, similar in structure, has been evaluated, with some compounds showing activity nearly equal to ascorbic acid (El‐Mekabaty, 2015).
Anticancer Potential
- Novel pyrazolopyrimidines derivatives have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, demonstrating significant cytotoxic activity in certain cancer cell lines (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Synthetic Methods and Applications
- Enaminonitriles have been utilized in heterocyclic synthesis, leading to the creation of new pyrazole, pyridine, and pyrimidine derivatives, which may hold pharmaceutical significance (Fadda, Etman, El-Seidy, & Elattar, 2012).
- Microwave irradiation in multi-component reactions has been employed for the efficient synthesis of pyrazolo[3,4-b]pyridine derivatives, which also demonstrated antibacterial and antitumor activities (El-Borai, Rizk, Abd‐Aal, & El-Deeb, 2012).
Mechanism of Action
Target of Action
ASC-69, also known as APY69, is a potent and promising small-molecule inhibitor . The primary target of this compound is the PD-1/PD-L1 signaling pathway . This pathway plays a crucial role in the immune system, particularly in the regulation of T-cell activity and the prevention of autoimmunity.
Mode of Action
ASC-69 interacts with its targets by inhibiting the PD-1/PD-L1 interaction . By blocking this interaction, ASC-69 can enhance the immune response against cancer cells. This is because the PD-1/PD-L1 interaction is often exploited by cancer cells to evade the immune system.
Result of Action
The inhibition of the PD-1/PD-L1 interaction by ASC-69 can lead to an enhanced immune response . This can result in the activation of T-cells that can recognize and destroy cancer cells. Therefore, the primary molecular and cellular effect of ASC-69’s action is the enhancement of the body’s immune response against cancer.
properties
IUPAC Name |
2-[4-[[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]-6-methylpyrimidin-2-yl]amino]phenyl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7/c1-12-10-17(23-18-11-16(25-26-18)14-4-5-14)24-19(21-12)22-15-6-2-13(3-7-15)8-9-20/h2-3,6-7,10-11,14H,4-5,8H2,1H3,(H3,21,22,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBYJVXSANGBLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)CC#N)NC3=NNC(=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301118948 | |
| Record name | 4-[[4-[(5-Cyclopropyl-1H-pyrazol-3-yl)amino]-6-methyl-2-pyrimidinyl]amino]benzeneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301118948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((4-((5-Cyclopropyl-1H-pyrazol-3-yl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)acetonitrile | |
CAS RN |
1216665-50-7 | |
| Record name | 4-[[4-[(5-Cyclopropyl-1H-pyrazol-3-yl)amino]-6-methyl-2-pyrimidinyl]amino]benzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1216665-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[4-[(5-Cyclopropyl-1H-pyrazol-3-yl)amino]-6-methyl-2-pyrimidinyl]amino]benzeneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301118948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



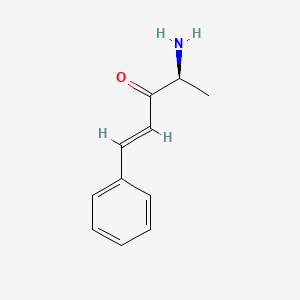
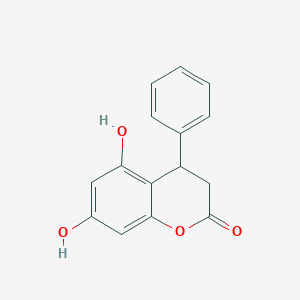

![N'-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}sulfonyl)-6-(trifluoromethyl)pyridine-3-carbohydrazide](/img/structure/B3032109.png)
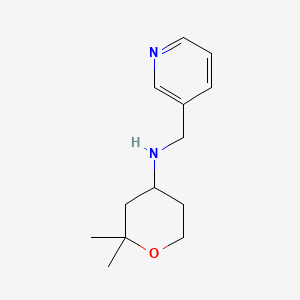
![(5aS,8aS,9R)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B3032113.png)
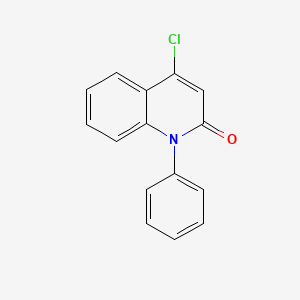
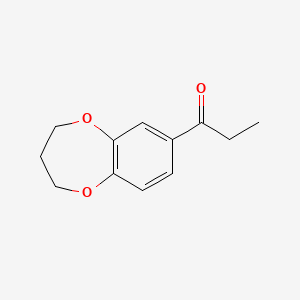
![4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B3032120.png)

![2,2-Bis(propan-2-yl) 6,6-dimethoxyspiro[3.3]heptane-2,2-dicarboxylate](/img/structure/B3032123.png)

![Ethanone, 1-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfonyl]-](/img/structure/B3032126.png)
![1,3-Cyclohexanedione, 2-[2-(4-bromophenyl)-2-oxoethyl]-5-methyl-](/img/structure/B3032127.png)